molecular formula C21H26N4O3 B12767948 (E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine CAS No. 155271-31-1

(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine

Cat. No.: B12767948
CAS No.: 155271-31-1
M. Wt: 382.5 g/mol
InChI Key: DXJUOFIXNGIKFE-JLHYYAGUSA-N
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Description

(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their stimulant effects, particularly on the central nervous system. They are commonly used in medicine for their bronchodilator and vasodilator properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine typically involves the alkylation of xanthine derivatives. The reaction conditions often require the use of strong bases and specific solvents to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups on the xanthine ring.

    Reduction: This can lead to the formation of different derivatives with altered biological activity.

    Substitution: Common in the modification of the xanthine ring to produce various analogs.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. They often include various substituted xanthine derivatives with potentially different pharmacological properties.

Scientific Research Applications

    Chemistry: As a model compound for studying xanthine derivatives.

    Biology: For investigating its effects on cellular processes.

    Medicine: Potential use as a bronchodilator or vasodilator.

    Industry: Possible applications in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine likely involves interaction with adenosine receptors, similar to other xanthine derivatives. This interaction can lead to increased levels of cyclic AMP, resulting in various physiological effects such as bronchodilation and vasodilation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.

    Theobromine: Found in chocolate, with mild stimulant effects.

Uniqueness

(E)-1,3-Diethyl-7-methyl-8-(4-propoxystyryl)xanthine may have unique properties due to its specific chemical structure, which could result in different pharmacological effects compared to other xanthine derivatives.

Properties

CAS No.

155271-31-1

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

1,3-diethyl-7-methyl-8-[(E)-2-(4-propoxyphenyl)ethenyl]purine-2,6-dione

InChI

InChI=1S/C21H26N4O3/c1-5-14-28-16-11-8-15(9-12-16)10-13-17-22-19-18(23(17)4)20(26)25(7-3)21(27)24(19)6-2/h8-13H,5-7,14H2,1-4H3/b13-10+

InChI Key

DXJUOFIXNGIKFE-JLHYYAGUSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3CC)CC

Origin of Product

United States

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